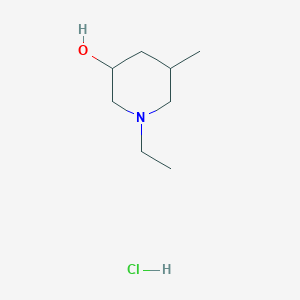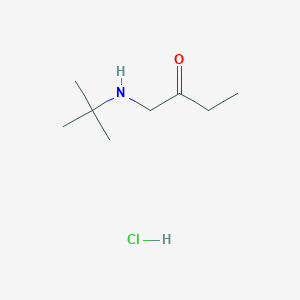
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an ethoxyphenyl group attached to a methanamine backbone, which is further linked to a pyridin-2-ylmethyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
準備方法
The synthesis of 1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine typically involves multiple steps:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and pyridin-2-ylmethylamine.
Condensation Reaction: The aldehyde group of 3-ethoxybenzaldehyde reacts with the amine group of pyridin-2-ylmethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine, resulting in the formation of the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反応の分析
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the compound, such as reducing the pyridine ring to a piperidine ring using hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
1-(3-ethoxyphenyl)-{N}-(pyridin-2-ylmethyl)methanamine can be compared with similar compounds such as:
1-(3-Methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility.
1-(3-Ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine: The position of the pyridine ring is different, affecting binding affinity and biological activity.
1-(3-Ethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine: The backbone is modified, which can influence the compound’s stability and interaction with targets.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.2ClH/c1-2-18-15-8-5-6-13(10-15)11-16-12-14-7-3-4-9-17-14;;/h3-10,16H,2,11-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXDGCYDVXURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate dihydrochloride](/img/structure/B7982749.png)
![1-[2-(Prop-2-yn-1-ylamino)cyclohexyl]ethanone](/img/structure/B7982751.png)
![1-(2-methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B7982755.png)






![4-[4-(Aminomethyl)isoxazol-3-yl]phenol](/img/structure/B7982788.png)

